molecular formula C10H9F3O3 B8321786 2-Ethoxy-4-(trifluoromethyl)benzoic acid

2-Ethoxy-4-(trifluoromethyl)benzoic acid

Cat. No. B8321786
M. Wt: 234.17 g/mol
InChI Key: QKCUFBRVYFLZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C10H9F3O3 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-4-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

2-ethoxy-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H9F3O3/c1-2-16-8-5-6(10(11,12)13)3-4-7(8)9(14)15/h3-5H,2H2,1H3,(H,14,15)

InChI Key

QKCUFBRVYFLZOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

2-Hydroxy-4-trifluoromethyl-benzoic acid (1.20 g, 5.82 mmol) was reacted with ethyliodide (2.2 eq) and K2CO3 (1.69 g) in DMF solution. The reaction mixture was quenched by adding H2O. The mixture was extracted with ethyl acetate (40 ml×3). A combined organic layer was washed sat NaHCO3 solution (30 ml), H2O (40 ml×5), and brine, and then dried over MgSO4. The filterate was concentrated in vacuo to yield 2-ethoxy-4-trifluoromethyl benzoic acid ethyl ester. The ester obtained above was reacted with 1 N LiOH (15 ml) in THF and CH3OH cosolvent for 2 hrs as described above to yield title compound (1.20 g, 88%)
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Yield
88%

Synthesis routes and methods IV

Procedure details

0.60 g of 2-ethoxy-4-(trifluoromethyl)benzaldehyde was dissolved in 5 ml dimethyl sulfoxide and an aqueous solution (1 ml) of 67 mg sodium dihydrogen phosphate, and an aqueous solution (3 ml) of 0.35 g sodium chlorite was added dropwise. After stirring at room temperature for 12 hours, water was added thereto, followed by extracting with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was subjected to silica gel column chromatography, and from fractions eluted with hexane-ethyl acetate (2:1), 0.55 g of 2-ethoxy-4-(trifluoromethyl)benzoic acid was obtained.
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